molecular formula C21H17FN4O2S B2421875 (E)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile CAS No. 940993-49-7

(E)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile

Cat. No. B2421875
CAS RN: 940993-49-7
M. Wt: 408.45
InChI Key: OGBQGPVVVBHIAB-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H17FN4O2S and its molecular weight is 408.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Imaging

The compound is structurally related to arylpiperazinylthioalkyl derivatives, which have been utilized in the synthesis of carbon-11-labeled compounds for Positron Emission Tomography (PET) imaging. These derivatives demonstrate potential in imaging serotonin 5-HT1A receptors, providing insights into neurological disorders and potential drug development (Gao, Wang, & Zheng, 2012).

Antimicrobial Activity

Compounds related to the one have demonstrated significant antimicrobial properties. For instance, certain piperazine derivatives exhibit potent activity against gram-negative bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Mishra & Chundawat, 2019).

Antiviral and Antimicrobial Effects

New derivatives of piperazine, closely related to the compound , have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, indicating their potential use in agricultural and pharmaceutical applications (Krishna Reddy et al., 2013).

Antibacterial and Anthelmintic Activities

Specific piperazine derivatives have been evaluated for their in vitro antibacterial and anthelmintic activities. Such compounds, related to the one , have shown moderate effectiveness in these areas, suggesting their potential use in the treatment of infectious diseases (Sanjeevarayappa et al., 2015).

Crystal Structure Analysis

The study of related compounds, including their crystal structure, contributes to our understanding of molecular interactions and potential applications in drug design and material science. For instance, the analysis of ethoxycarbonyl piperazin-1-yl benzoic acid derivatives has provided insights into molecular conformations and interactions (Faizi, Ahmad, & Golenya, 2016).

properties

IUPAC Name

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c22-16-5-3-15(4-6-16)20(27)25-9-11-26(12-10-25)21-18(14-23)24-19(28-21)8-7-17-2-1-13-29-17/h1-8,13H,9-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBQGPVVVBHIAB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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